molecular formula C20H23FN6O2 B2890553 2-(2-Fluorophenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one CAS No. 2310014-79-8

2-(2-Fluorophenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one

Cat. No.: B2890553
CAS No.: 2310014-79-8
M. Wt: 398.442
InChI Key: FERZEHBABZTJRG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of diazepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Triazolopyridazine Moiety: The triazolopyridazine group can be introduced via a nucleophilic substitution reaction.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be attached through an etherification reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diazepane ring or the triazolopyridazine moiety.

    Reduction: Reduction reactions can occur, potentially affecting the ketone group in the propanone moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Analogues: The compound can be used as a starting material for synthesizing analogues with potential biological activity.

Biology

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Medicine

    Pharmacological Research: The compound may have potential as a therapeutic agent, and its effects on various biological pathways can be studied.

Industry

    Chemical Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-ol: A similar compound with a hydroxyl group instead of a ketone.

    2-(2-Fluorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-amine: A similar compound with an amine group instead of a ketone.

Uniqueness

The uniqueness of 2-(2-Fluorophenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2/c1-14(29-17-7-4-3-6-16(17)21)20(28)26-11-5-10-25(12-13-26)19-9-8-18-23-22-15(2)27(18)24-19/h3-4,6-9,14H,5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERZEHBABZTJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C(C)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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